molecular formula C19H15BiO3-2 B13744015 Triphenylbismuthane;carbonate

Triphenylbismuthane;carbonate

Cat. No.: B13744015
M. Wt: 500.3 g/mol
InChI Key: UPOGCTUJIUFACM-UHFFFAOYSA-L
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Description

Triphenylbismuthane;carbonate is an organobismuth compound with the formula (C6H5)3BiCO3. It is a white, air-stable solid that is soluble in organic solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylbismuthane;carbonate is typically prepared by treating bismuth trichloride with phenylmagnesium bromide, followed by the addition of carbonate. The reaction can be represented as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ] The resulting triphenylbismuthane is then reacted with a carbonate source to form this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .

Chemical Reactions Analysis

Types of Reactions

Triphenylbismuthane;carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triphenylbismuthane;carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which triphenylbismuthane;carbonate exerts its effects involves its ability to donate phenyl groups in various reactions. The molecular targets and pathways involved depend on the specific application. For example, in cross-coupling reactions, it acts as a phenyl donor, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine
  • Triphenylarsine
  • Triphenylstibine

Uniqueness

Triphenylbismuthane;carbonate is unique due to its higher reactivity and stability compared to similar compounds. Its ability to form stable bismuth(V) derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various applications .

Properties

Molecular Formula

C19H15BiO3-2

Molecular Weight

500.3 g/mol

IUPAC Name

triphenylbismuthane;carbonate

InChI

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2

InChI Key

UPOGCTUJIUFACM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-]

Origin of Product

United States

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